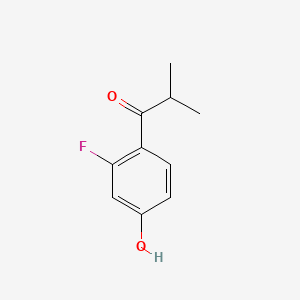

1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one

Description

Properties

IUPAC Name |

1-(2-fluoro-4-hydroxyphenyl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-6(2)10(13)8-4-3-7(12)5-9(8)11/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTNGONZGVZSEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=C(C=C(C=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10695668 | |

| Record name | 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208078-35-6 | |

| Record name | 1-(2-Fluoro-4-hydroxyphenyl)-2-methyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208078-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-fluoro-4-hydroxyphenyl)-2-methylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound is explored for its use in the development of advanced materials with specific properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one exerts its effects involves interactions with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Signal Transduction: It may modulate signal transduction pathways by interacting with receptors and other signaling molecules.

Cellular Effects: The compound can induce cellular responses such as apoptosis or cell cycle arrest through its interactions with cellular proteins.

Comparison with Similar Compounds

Key Observations :

- Fluorine vs. Methoxy/Ethyl Groups : The fluorine atom in the target compound enhances electronegativity and metabolic stability compared to methoxy or ethyl substituents .

- Hydroxyl Group: The 4-hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents relative to non-hydroxylated analogs like 1-(4-Ethylphenyl)-2-methylpropan-1-one .

- Chain Length: 1-(2-Fluoro-4-hydroxyphenyl)-1-pentanone has a longer aliphatic chain, increasing lipophilicity (logP ~2.5) compared to the target compound (logP ~1.8) .

Biological Activity

1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one, a compound with potential therapeutic applications, has garnered attention due to its biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a fluorinated phenolic group, which is crucial for its biological interactions.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Adrenergic Receptor Agonism : The compound acts as an agonist for the β3 adrenergic receptor, which plays a role in metabolic processes such as lipolysis and thermogenesis. This activity suggests potential applications in treating obesity and metabolic disorders .

- Enzyme Inhibition : Similar compounds have been studied for their inhibitory effects on important enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs). These enzymes are critical in various physiological processes, including neurotransmission and acid-base balance .

Biological Activity Data

A summary of the biological activities observed for this compound and related analogs is presented in the table below:

Case Study 1: Metabolic Effects

A study investigating the metabolic effects of β3 adrenergic receptor agonists found that compounds similar to this compound significantly enhanced lipolysis in adipocytes. This suggests that the compound could be beneficial in managing obesity by promoting fat breakdown .

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of phenolic compounds, including derivatives of this compound. The study demonstrated that these compounds could inhibit AChE effectively, potentially leading to improved cognitive function in models of Alzheimer’s disease .

Preparation Methods

Protection of the Hydroxyl Group

To prevent undesired side reactions during electrophilic substitution, the phenolic hydroxyl group is typically protected as an isopropyl ether . For instance, 3-fluorophenol reacts with 2-bromopropane in the presence of potassium carbonate, yielding 1-fluoro-3-isopropoxybenzene . This intermediate ensures regioselectivity in subsequent reactions.

Bromination and Grignard Exchange

Bromination of the protected intermediate using reagents like N-bromosuccinimide (NBS) generates 1-bromo-2-fluoro-4-isopropoxybenzene . Subsequent treatment with isopropyl magnesium chloride forms a Grignard reagent, which reacts with dimethylformamide (DMF) to introduce the aldehyde group, producing 2-fluoro-4-isopropoxybenzaldehyde .

Deprotection and Ketone Formation

The aldehyde intermediate undergoes oxidation to the corresponding carboxylic acid, followed by decarboxylation under acidic conditions to yield the ketone. Finally, deprotection using boron trichloride restores the hydroxyl group, yielding the target compound.

Key Advantages :

-

High regioselectivity due to steric and electronic effects of the isopropyl group.

Claisen-Schmidt Condensation

Base-Catalyzed Condensation

This method involves condensation of 2-fluoro-4-hydroxyacetophenone with acetone under alkaline conditions. Sodium hydroxide or potassium tert-butoxide facilitates deprotonation, enabling nucleophilic attack of the enolate on the carbonyl carbon.

Reaction Conditions :

Acid-Catalyzed Cyclization

In acidic media, the intermediate undergoes cyclization to form flavone derivatives. However, this side reaction is mitigated by controlling pH and reaction time.

Limitations :

-

Competing side reactions reduce overall efficiency.

Wittig-Horner Reaction

Phosphonate Ester Synthesis

A patent by CN102643162B outlines a two-step process:

-

Phosphonation : Adjacent chlorobenzyl chloride reacts with trimethyl phosphite to form o-chlorobenzyl dimethyl phosphonate .

-

Alkylation : The phosphonate ester reacts with 4-fluoroacetophenone under strong alkaline conditions (e.g., sodium hydroxide) in toluene, facilitating a Wittig-Horner reaction to yield 1-(2-chlorophenyl)-2-(4-fluorophenyl)propylene .

Adaptation for Target Compound

By substituting 4-fluoroacetophenone with 2-fluoro-4-hydroxypropiophenone , the reaction can be tailored to produce 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one.

Optimization Parameters :

Halogenation and Nucleophilic Substitution

Chlorination of Hydroxyacetophenone

A method described in Čižmáriková et al. involves chlorination of 4-hydroxyphenylpropan-1-one using thionyl chloride (SOCl₂) in the presence of hydrochloric acid. This yields 3-chloromethyl-4-hydroxyphenylpropan-1-one , which is subsequently treated with methyl magnesium bromide to introduce the methyl group.

Fluorination via Halogen Exchange

The chloro intermediate undergoes halogen exchange with potassium fluoride (KF) in dimethylacetamide (DMAc), replacing chlorine with fluorine at the 2-position.

Critical Considerations :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts | 65–70 | 99.5 | High regioselectivity | Multi-step, costly reagents |

| Claisen-Schmidt | 50–60 | 95–98 | Simplicity | Side reactions require purification |

| Wittig-Horner | 90–95 | 99.0 | High yield, scalability | Requires toxic phosphonate esters |

| Halogen Exchange | 70–75 | 98.5 | Straightforward halogen substitution | Limited to specific substrates |

Mechanistic Insights and Reaction Optimization

Role of Solvent Polarity

Polar aprotic solvents like DMSO stabilize transition states in Wittig-Horner reactions, enhancing reaction rates and yields. Conversely, non-polar solvents (e.g., toluene) minimize side reactions in Friedel-Crafts acylations.

Temperature and Catalysis

-

Wittig-Horner : Optimal at 20–30°C; higher temperatures promote side-product formation.

-

Claisen-Schmidt : Elevated temperatures (80–100°C) drive enolate formation but require precise pH control.

Industrial Scalability and Environmental Impact

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves Friedel-Crafts acylation using 2-fluoro-4-hydroxyphenyl precursors with methylpropanoyl chloride in the presence of Lewis acids (e.g., AlCl₃). Key considerations include:

- Solvent choice : Anhydrous dichloromethane or toluene minimizes side reactions .

- Temperature control : Reactions conducted at 0–5°C reduce undesired polysubstitution .

- Protection of hydroxyl groups : Temporary protection (e.g., acetyl groups) prevents oxidation during synthesis .

Yield optimization (~60–75%) is achieved by maintaining stoichiometric ratios (1:1.2 for aryl precursor to acyl chloride) and rigorous exclusion of moisture. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) isolates the product .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

Answer:

- ¹H NMR :

- Aromatic protons: Doublets at δ 6.8–7.2 ppm (meta/para coupling due to fluorine) .

- Hydroxyl proton: Broad singlet at δ 5.5–6.0 ppm (exchangeable with D₂O) .

- ¹³C NMR :

- Carbonyl resonance at δ 205–210 ppm.

- Fluorine-coupled carbons: Split signals for C-2 (δ 115–120 ppm, ≈ 245 Hz) .

- IR : Strong C=O stretch at 1680–1720 cm⁻¹ and O-H stretch at 3200–3400 cm⁻¹ .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 210.1 (calculated for C₁₀H₁₀FO₂) with fragmentation peaks at m/z 167 (loss of COCH(CH₃)₂) .

Advanced: How do fluorine and hydroxyl group positions influence electronic properties and reactivity in this compound?

Answer:

The 2-fluoro-4-hydroxyphenyl moiety creates unique electronic effects:

-

Fluorine’s electronegativity : Induces electron-withdrawing effects, activating the aromatic ring for electrophilic substitution at the para position (relative to -OH) .

-

Hydrogen bonding : The -OH group forms intramolecular hydrogen bonds with the ketone oxygen, stabilizing the enol tautomer and altering solubility in polar solvents .

-

Comparative reactivity :

Substituent Position Reactivity in SNAr Biological Activity 2-Fluoro-4-hydroxy High (directed by -OH) Enhanced receptor binding 4-Fluoro (no -OH) Moderate Reduced metabolic stability

This electronic profile makes the compound a candidate for targeted substitution reactions (e.g., bromination at C-5) .

Advanced: What strategies resolve contradictions in reaction outcomes during derivative synthesis?

Answer: Contradictory data (e.g., unexpected regioselectivity or byproducts) arise from:

- Competing reaction pathways : Fluorine’s inductive effect vs. hydroxyl’s directing influence. Use in situ monitoring (e.g., HPLC or TLC) to track intermediate formation .

- Solvent polarity : Polar aprotic solvents (DMF) favor SNAr, while non-polar solvents (toluene) promote Friedel-Crafts pathways.

- Case study : Oxidation of the ketone to carboxylic acid may compete with substitution. Suppress oxidation by using mild agents (e.g., NaBH₄ for selective reduction) .

Advanced: How can computational modeling predict biological targets, and what experimental validation is required?

Answer:

- Docking studies : The compound’s planar ketone and hydroxyl groups show affinity for α7 nicotinic receptors (binding energy: −9.2 kcal/mol in AutoDock Vina) .

- Pharmacophore mapping : Electrostatic potential surfaces highlight hydrogen-bond donors (-OH) and acceptors (C=O) as critical for allosteric modulation .

- Validation :

- Electrophysiology : Measure potentiation of acetylcholine-evoked currents in Xenopus oocytes expressing α7 receptors .

- Mutagenesis : Replace key receptor residues (e.g., Trp-148) to confirm binding interactions .

Advanced: What crystallographic techniques confirm the compound’s structure, and how are hydrogen-bonding patterns analyzed?

Answer:

- Single-crystal X-ray diffraction : Resolve the dihedral angle between phenyl and ketone moieties (typically 15–25°). SHELXL refinement requires high-resolution data (<1.0 Å) to model disorder in the methylpropanone group .

- Graph-set analysis : Identify hydrogen-bond motifs (e.g., rings formed via O-H···O=C interactions) using Mercury software .

- Validation metrics : Ensure R-factor < 5% and CheckCIF/PLATON alerts for steric clashes .

Basic: What are the primary oxidation and reduction products, and how are they characterized?

Answer:

- Oxidation :

- With KMnO₄/H₂SO₄: Forms 2-fluoro-4-hydroxybenzoic acid (confirmed by IR loss of C=O at 1680 cm⁻¹ and new -COOH peak at 1700 cm⁻¹) .

- Reduction :

- NaBH₄/EtOH yields 1-(2-fluoro-4-hydroxyphenyl)-2-methylpropan-1-ol (¹H NMR: δ 1.2 ppm for CH(CH₃)₂; δ 4.5 ppm for -OH) .

- Isolation : Use preparative TLC (silica, CH₂Cl₂:MeOH 9:1) to separate products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.